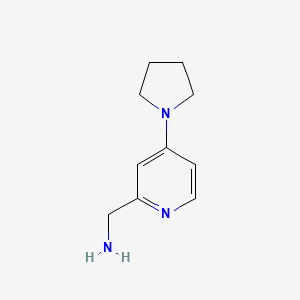

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(4-pyrrolidin-1-ylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 |

InChI Key |

PNQPUTJSMGMLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate 4-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation using Pd/C.

Substitution: NBS, N-chlorosuccinimide (NCS), and other halogenating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its primary use lies in the creation of more complex molecules, acting as a ligand in coordination chemistry, and exploring potential biological activities.

Scientific Research Applications

Chemistry

It serves as a fundamental building block in synthesizing complex molecules and functions as a ligand within coordination chemistry.

Biology

This compound is under investigation for its possible biological activities, which include both antimicrobial and anticancer properties.

Medicine

Ongoing research aims to determine its potential as a therapeutic agent for treating different diseases.

Industry

It plays a role in the development of new materials and as an intermediate in the production of pharmaceuticals.

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine shows promise in medicinal chemistry because of its structural characteristics, which include a pyrrolidine ring and a pyridine moiety. This compound has been studied for various biological activities, including acting as an antagonist in receptor modulation and potential therapeutic uses. The biological activity of the compound is mainly due to its interaction with specific biological targets.

Receptor Modulation

Pyrrolidine-containing compounds can interact with G-protein-coupled receptors (GPCRs), which are important in many signaling pathways. For example, pyrrolidine derivatives have been identified as antagonists of the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF1R).

Enzyme Inhibition

The compound can inhibit various enzymes, which is important in cancer treatment and other therapeutic areas.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridinylmethanamine derivatives, which are valued in medicinal chemistry for their versatility as scaffolds. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Physicochemical and Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine with high purity?

- Methodological Answer : Synthesis optimization requires strict control of:

- Temperature : 60–80°C to avoid side reactions (e.g., decomposition of amine groups) .

- pH : Basic conditions (pH 8–10) to facilitate nucleophilic substitution reactions at the pyridine ring .

- Reaction Time : 12–24 hours for complete conversion, monitored via thin-layer chromatography (TLC) .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (if applicable) .

- Scale-up : Continuous flow reactors improve reproducibility and reduce impurities by maintaining uniform reaction conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra validate the pyrrolidine and pyridine substituents, with characteristic shifts for amine protons (~δ 1.5–2.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Approach :

Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution .

Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) to prioritize synthesis .

Machine Learning : Train models on existing SAR data to predict activity trends for novel substituents (e.g., fluorinated groups for improved binding ).

- Validation : Synthesize top candidates and compare experimental vs. predicted IC50 values .

Q. How should researchers address contradictions in reported biological activity data?

- Stepwise Methodology :

Purity Verification : Re-analyze batches via NMR and HPLC to rule out impurities .

Standardized Assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., ATP levels, incubation time) .

Statistical Analysis : Apply factorial design (e.g., ANOVA) to isolate variables (e.g., solvent, concentration) causing discrepancies .

- Case Study : Fluorine substitution in analogous compounds increases metabolic stability but may reduce solubility, explaining conflicting bioavailability results .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Determines absolute configuration of chiral centers (if present) .

- Dynamic NMR : Detects conformational flexibility in the pyrrolidine ring under varying temperatures .

- Isotopic Labeling : Track reaction pathways (e.g., 15N-labeled amines) to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.